Acetic acid;5-phenylhept-6-ene-1,4-diol Acetic acid;5-phenylhept-6-ene-1,4-diol
Brand Name: Vulcanchem
CAS No.: 645615-44-7
VCID: VC16907728
InChI: InChI=1S/C13H18O2.2C2H4O2/c1-2-12(13(15)9-6-10-14)11-7-4-3-5-8-11;2*1-2(3)4/h2-5,7-8,12-15H,1,6,9-10H2;2*1H3,(H,3,4)
SMILES:
Molecular Formula: C17H26O6
Molecular Weight: 326.4 g/mol

Acetic acid;5-phenylhept-6-ene-1,4-diol

CAS No.: 645615-44-7

Cat. No.: VC16907728

Molecular Formula: C17H26O6

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;5-phenylhept-6-ene-1,4-diol - 645615-44-7

Specification

CAS No. 645615-44-7
Molecular Formula C17H26O6
Molecular Weight 326.4 g/mol
IUPAC Name acetic acid;5-phenylhept-6-ene-1,4-diol
Standard InChI InChI=1S/C13H18O2.2C2H4O2/c1-2-12(13(15)9-6-10-14)11-7-4-3-5-8-11;2*1-2(3)4/h2-5,7-8,12-15H,1,6,9-10H2;2*1H3,(H,3,4)
Standard InChI Key NZLNXBSGRHJAAA-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.CC(=O)O.C=CC(C1=CC=CC=C1)C(CCCO)O

Introduction

Molecular and Structural Characteristics

Composition and Formula

The compound has the molecular formula C17H26O6\text{C}_{17}\text{H}_{26}\text{O}_{6} and a molecular weight of 326.385 g/mol . Its structure integrates:

  • A hept-6-ene chain with a phenyl group at the C5 position.

  • 1,4-diol groups at the C1 and C4 positions.

  • Two acetic acid moieties esterified to the diol groups .

The IUPAC name, acetic acid;5-phenylhept-6-ene-1,4-diol, reflects this arrangement, while alternative names include 6-Heptene-1,4-diol,5-phenyl-,diacetate .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC17H26O6\text{C}_{17}\text{H}_{26}\text{O}_{6}
Molecular Weight326.385 g/mol
Exact Mass326.173 g/mol
LogP (Partition Coeff.)2.271
Topological Polar SA115.06 Ų

Synthetic Pathways and Intermediate Utility

Oxidative and Coupling Reactions

The phenylheptene backbone may originate from Wittig or Heck coupling reactions, as seen in the synthesis of spirocyclic compounds . For instance, outlines domino reactions involving oxime ethers and tin hydrides to form complex heterocycles, hinting at strategies to assemble the phenyl-heptene motif.

Physicochemical Properties

Stability and Reactivity

The compound’s ester groups confer moderate polarity (LogP=2.271\text{LogP} = 2.271) , balancing solubility in organic solvents and limited aqueous miscibility. The enol ether (hept-6-ene) moiety introduces potential reactivity toward electrophilic addition or cyclization, as observed in related diacetates .

Table 2: Predicted Reactivity Profile

Functional GroupReactivityExample from Literature
Diol DiacetateHydrolysis under acidic/basic conditions
Phenyl SubstituentElectrophilic aromatic substitution
Enol EtherCyclization to tetrahydrofurans

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s structure positions it as a precursor for spirocyclic or fused-ring systems. For example, demonstrates how similar diol acetates undergo radical cyclization to form 1-azaspiro[4.4]nonanes, which are valuable in medicinal chemistry. The phenyl group could direct regioselectivity in such transformations.

Chiral Intermediate

The presence of stereocenters at C1 and C4 (from the diol) suggests potential for diastereoselective synthesis. Techniques like asymmetric dihydroxylation, as employed in , might enable enantiocontrolled production of this compound for use in chiral auxiliaries.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s behavior under catalytic conditions (e.g., hydrogenation of the enol ether) could expand its utility. Comparative studies with analogs like acetic acid;pentane-1,4-diol may reveal structure-reactivity relationships.

Biomedical Screening

While no bioactivity data exists, the structural resemblance to spirocyclic pharmacophores warrants cytotoxicity and target-binding assays to explore therapeutic potential.

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